Cas no 32295-18-4 (Benzenesulfonamide,4-methyl-N-[[[(1S)-1-methyl-2-phenylethyl]amino]carbonyl]-)

Benzenesulfonamide,4-methyl-N-[[[(1S)-1-methyl-2-phenylethyl]amino]carbonyl]- structure
32295-18-4 structure
Product Name:Benzenesulfonamide,4-methyl-N-[[[(1S)-1-methyl-2-phenylethyl]amino]carbonyl]-
CAS-nummer:32295-18-4
MF:C17H20N2O3S
MW:332.417303085327
CID:306926
PubChem ID:36102
Update Time:2025-04-19

Benzenesulfonamide,4-methyl-N-[[[(1S)-1-methyl-2-phenylethyl]amino]carbonyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenesulfonamide,4-methyl-N-[[[(1S)-1-methyl-2-phenylethyl]amino]carbonyl]-
    • 1-(4-methylphenyl)sulfonyl-3-[(2S)-1-phenylpropan-2-yl]urea
    • TOSIFEN
    • Tosifene
    • Tosifene [INN-French]
    • Tosifeno
    • Tosifenum
    • DTXSID3046118
    • Benzenesulfonamide, 4-methyl-N-(((1-methyl-2-phenylethyl)amino)carbonyl)-, (S)-
    • NSC 310670; Sch 11973
    • TOSIFEN [INN]
    • CHEMBL2105565
    • Tosifen (USAN/INN)
    • EINECS 250-983-7
    • Tosifenum [INN-Latin]
    • TOSIFEN [USAN]
    • NSC 310670
    • Tox21_111773
    • (S)-1-(.alpha.-Methylphenethyl)-3-(p-tolysulfonyl)urea
    • Q27285697
    • 32295-18-4
    • CAS-32295-18-4
    • UNII-OK1IHO7PG8
    • Sch-11973
    • DTXCID1026118
    • Tosifeno [INN-Spanish]
    • (S)-1-(alpha-Methylphenethyl)-3-(p-tolysulfonyl)urea
    • NCGC00160377-01
    • Sch 11973
    • OK1IHO7PG8
    • NSC-310670
    • D06198
    • Tosifen [USAN:INN]
    • Inchi: 1S/C17H20N2O3S/c1-13-8-10-16(11-9-13)23(21,22)19-17(20)18-14(2)12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H2,18,19,20)/t14-/m0/s1
    • InChI-sleutel: XILWEASNBDKGSA-AWEZNQCLSA-N
    • LACHT: S(C1C=CC(C)=CC=1)(NC(N[C@@H](C)CC1C=CC=CC=1)=O)(=O)=O

Berekende eigenschappen

  • Exacte massa: 332.11900
  • Monoisotopische massa: 332.119463
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 5
  • Complexiteit: 473
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 3
  • XLogP3: none
  • Topologisch pooloppervlak: 83.6

Experimentele eigenschappen

  • Dichtheid: 1.218
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.58
  • PSA: 83.65000
  • LogboekP: 4.47670
Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd